molecular formula C6H10BrN3O2S B1426385 N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1250513-08-6

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1426385
CAS No.: 1250513-08-6
M. Wt: 268.13 g/mol
InChI Key: OIIZEDOCVIDRIA-UHFFFAOYSA-N
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Description

N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, sulfoxides, sulfones, and various derivatives depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Chemistry: N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development .

Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for drug discovery .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions allows for the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(2-bromoethyl)phthalimide
  • N-(2-bromoethyl)benzene
  • N-(2-bromoethyl)acetamide

Comparison: Compared to these similar compounds, N-(2-bromoethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the pyrazole ring and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(2-bromoethyl)-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-10-5-6(4-8-10)13(11,12)9-3-2-7/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZEDOCVIDRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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